kuwanon J

Content Navigation

CAS Number

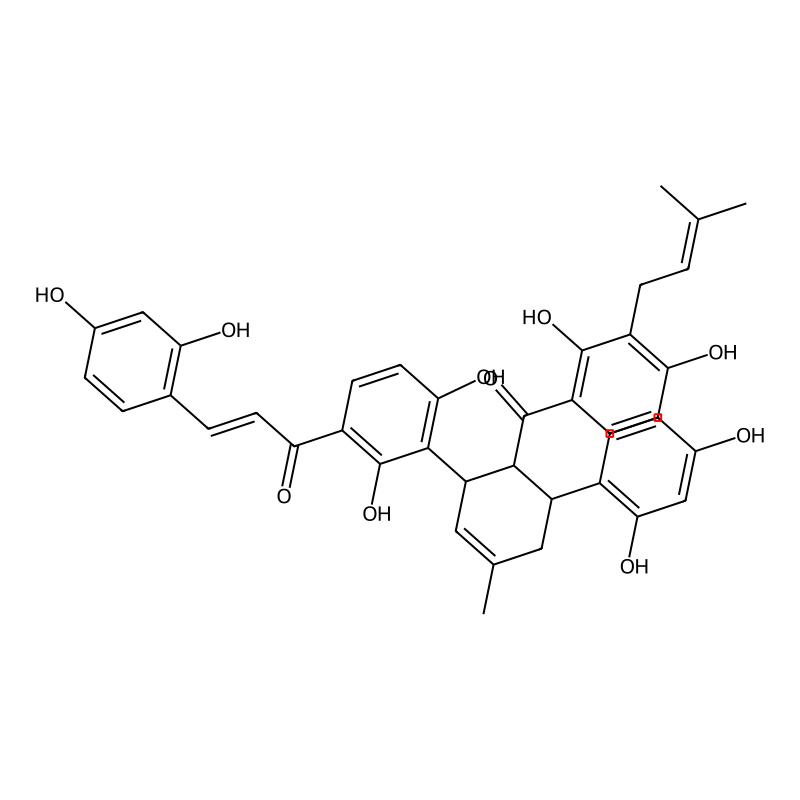

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

Kuwanon J is a naturally occurring compound classified as a prenylated flavonoid. It is primarily derived from the Morus alba plant, commonly known as the white mulberry. Kuwanon J is recognized for its unique chemical structure, which includes a Diels-Alder adduct formed from two prenylchalcone derivatives. This compound has garnered attention due to its potential biological activities and therapeutic applications, particularly in the fields of pharmacology and cosmetics .

Kuwanon J is synthesized through a Diels-Alder reaction, which is a [4+2] cycloaddition process involving a diene and a dienophile. In the case of kuwanon J, the reaction typically involves prenylated chalcones as precursors. The formation of kuwanon J can be catalyzed by various Lewis acids, including boron-based catalysts, which enhance the selectivity and yield of the reaction . The reaction pathway includes several steps such as regioselective rearrangements and reductions that contribute to its final structure.

Kuwanon J exhibits several notable biological activities:

- Antioxidant Properties: It has been shown to scavenge free radicals, which can help protect cells from oxidative stress.

- Tyrosinase Inhibition: Kuwanon J acts as an inhibitor of tyrosinase, an enzyme involved in melanin production. This property makes it potentially useful in skin-whitening products and treatments for hyperpigmentation .

- Anti-inflammatory Effects: Studies suggest that kuwanon J may reduce inflammation, which could have implications for conditions like arthritis or other inflammatory diseases .

The synthesis of kuwanon J can be achieved through several methods:

- Natural Extraction: Isolated from Morus alba through extraction techniques.

- Total Synthesis: Enantioselective total syntheses have been developed using biomimetic strategies that mimic natural biosynthetic pathways. This typically involves asymmetric Diels-Alder reactions mediated by chiral catalysts such as VANOL (a type of chiral ligand) combined with Lewis acids .

- Chemoenzymatic Methods: These involve enzymatic transformations that can enhance the selectivity and efficiency of the synthesis process .

Kuwanon J has several applications across different fields:

- Cosmetics: Due to its tyrosinase inhibitory activity, it is used in skin-lightening formulations.

- Pharmaceuticals: Its antioxidant and anti-inflammatory properties make it a candidate for developing therapeutic agents against various diseases.

- Food Industry: As a natural antioxidant, it may be used to enhance the shelf life of food products.

Research has indicated that kuwanon J interacts with various biological targets:

- Tyrosinase Binding: Studies demonstrate that kuwanon J binds competitively to tyrosinase, inhibiting its activity effectively compared to other known inhibitors like kojic acid .

- Cellular Mechanisms: Interaction studies have shown that kuwanon J can modulate pathways involved in oxidative stress response and inflammation, suggesting potential therapeutic uses in related diseases .

Kuwanon J shares structural and functional similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Kuwanon G | Prenylated flavonoid | Tyrosinase inhibition | Contains a different prenyl group |

| Mulberrofuran G | Prenylated flavonoid | Antioxidant properties | Exhibits stronger antioxidant activity |

| Kojic Acid | Phenolic compound | Skin whitening | Non-flavonoid; widely used in cosmetics |

| Albanol B | Flavonoid | Antimicrobial | Lacks prenylation |

Kuwanon J's uniqueness lies in its specific Diels-Alder adduct formation and its pronounced inhibitory effects on tyrosinase compared to similar compounds like kuwanon G and mulberrofuran G, which may exhibit different mechanisms or potencies .

The development of biomimetic approaches to kuwanon J synthesis represents a significant advancement in natural product chemistry, drawing inspiration from the biosynthetic pathways observed in Moraceous plants. The total synthesis of kuwanon J has been achieved through innovative methodologies that mirror nature's construction of complex polycyclic architectures [1] [2] [3] [4].

Chiral Boron Complex-Mediated Cycloadditions

The breakthrough in enantioselective synthesis of kuwanon J was achieved through the development of chiral boron complex-catalyzed asymmetric Diels-Alder cycloadditions. This methodology represents the first successful enantioselective approach to prenylflavonoid Diels-Alder natural products, addressing a long-standing challenge in the field [1] [2] [4].

The chiral boron complex system utilizes a VANOL (1,1'-bi-2-naphthol-based) ligand in combination with borane Lewis acid to achieve exceptional stereocontrol. Systematic evaluation of various chiral ligands revealed that (S)-VANOL provided optimal results, delivering both high yields and excellent enantioselectivities. The reaction proceeds through activation of the 2'-hydroxychalcone dienophile by coordination to the chiral boron center, creating a highly organized transition state that dictates the stereochemical outcome [4] [5] [6].

| Entry | Ligand | Time (h) | Yield (%) | endo:exo Ratio | ee (%) endo | ee (%) exo |

|---|---|---|---|---|---|---|

| 1 | (R,R)-TADDOL | 20 | 92 | 3.2:1 | 1 | 0 |

| 2 | (S)-BINOL | 20 | 97 | 4.0:1 | 48 | 21 |

| 3 | (R)-VAPOL | 23 | 98 | 1.4:1 | 48 | 72 |

| 4 | (S)-VANOL | 20 | 99 | 4.2:1 | 97 | 11 |

The mechanistic studies revealed that the presence of the free hydroxyl group in the 2'-hydroxychalcone dienophile is crucial for reactivity. Control experiments demonstrated that methylation of this hydroxyl group completely suppresses the Diels-Alder reaction, highlighting the importance of hydrogen bonding interactions in the catalytic cycle [2] [4].

The catalyst system demonstrates remarkable recyclability, with the chiral VANOL ligand being recoverable in 93-97% yield and maintaining both activity and selectivity across multiple cycles. This feature significantly enhances the practical utility of the methodology for large-scale applications [4] [5].

Enhanced enantioselectivity was achieved through careful optimization of reaction parameters, including increasing the ligand loading to 2.5 equivalents to suppress background uncatalyzed reactions. Under these optimized conditions, the endo-product was obtained with 97% enantiomeric excess, while the exo-product reached 60% enantiomeric excess. Further improvement was realized through the development of modified VANOL derivatives, particularly (S)-8,8'-dimethyl-VANOL, which elevated the exo-product enantioselectivity to 84% [2] [4].

Tandem Inter-/Intramolecular Diels-Alder Approaches

The synthesis of complex polycyclic natural products often requires multiple cycloaddition events, presenting significant challenges in terms of both reactivity and selectivity control. The development of tandem inter-/intramolecular Diels-Alder approaches represents a particularly elegant solution to construct the intricate molecular architectures found in Diels-Alder natural products [1] [7] [8].

For kuwanon J synthesis, while the primary cycloaddition follows the standard intermolecular pathway, the broader synthetic strategy incorporates lessons learned from tandem cycloaddition methodologies developed for related natural products such as brosimone A. The tandem approach involves an initial intermolecular Diels-Alder reaction between a prenylated chalcone dienophile and an appropriate diene, followed by an intramolecular cycloaddition to form additional ring systems [1] [2].

The tandem methodology addresses several key synthetic challenges: it minimizes the number of discrete synthetic steps, enables the formation of multiple bonds in a single operation, and provides access to complex polycyclic frameworks that would be difficult to construct through alternative approaches. The reaction proceeds under mild conditions using the same chiral boron VANOL complex that proves effective for the individual cycloaddition steps [7] [8].

| Product | Yield (%) | Enantiomeric Excess (%) | Stereochemistry |

|---|---|---|---|

| endo,endo | 28 | 98 | Both cycloadditions endo |

| exo,endo | 20 | Not determined | First exo, second endo |

| exo,exo | 13 | 95 | Both cycloadditions exo |

The remarkable efficiency of this tandem process is exemplified by the formation of six stereogenic centers in a single synthetic operation, with excellent control over both relative and absolute stereochemistry. Computational studies support the experimental observations, indicating that the exo-endo product represents the kinetically favored isomer, while the exo-exo product is thermodynamically preferred [1] [2].

The tandem cycloaddition methodology has proven broadly applicable to the synthesis of various Diels-Alder natural products, establishing it as a powerful strategy for accessing complex molecular architectures. The ability to control multiple stereochemical outcomes through judicious choice of reaction conditions and catalyst systems represents a significant advancement in natural product synthesis [9] [10] [8].

Regioselective Prenylation and Sigmatropic Rearrangement Techniques

The installation of prenyl groups at specific positions within complex natural product frameworks requires sophisticated methodologies that can achieve both regioselectivity and stereocontrol. The synthesis of kuwanon J employs advanced prenylation strategies followed by sigmatropic rearrangements to establish the characteristic substitution patterns observed in the natural product [2] [11] [12].

The prenylation sequence begins with the direct alkylation of protected chalcone substrates using prenyl bromide under basic conditions. This transformation proceeds via nucleophilic substitution at the allylic position, typically employing potassium carbonate as the base in acetone solvent under reflux conditions. The reaction achieves excellent yields (typically 95%) and establishes the prenyl side chain that serves as the precursor for subsequent rearrangement reactions [2] [11].

Following prenylation, the critical regioselectivity-determining step involves a montmorillonite K-10 catalyzed sigmatropic rearrangement. This clay-catalyzed process represents a biomimetic approach that mirrors the proposed biosynthetic rearrangements occurring in nature. The reaction proceeds through a [13] [13]-sigmatropic mechanism, resulting in migration of the prenyl group from the oxygen atom to the adjacent carbon center [14] [12] [15].

The montmorillonite K-10 catalyst provides several advantages over alternative rearrangement conditions: it operates under mild temperatures (0°C), exhibits high regioselectivity, and can be easily separated from the reaction products. The clay catalyst functions as a Lewis acid, activating the prenyl ether toward rearrangement while providing a sterically controlled environment that favors the desired regioisomer [14] [16] [15].

Under optimized conditions, the montmorillonite-promoted rearrangement of the O-prenylated chalcone affords the ortho-prenylated product in 37% yield, along with the para-prenylated isomer in 27% yield. The regioselectivity can be attributed to the steric environment provided by the clay surface, which favors rearrangement to the less hindered ortho-position [2] [12].

The sigmatropic rearrangement methodology has been extensively studied and optimized for various substrate classes. Alternative catalysts including Florisil and silica gel have been investigated, but montmorillonite K-10 consistently provides the best combination of yield and selectivity. The reaction mechanism involves initial coordination of the prenyl ether to the Lewis acidic sites on the clay surface, followed by concerted bond reorganization through a chair-like transition state [17] [14] [12].

Recent developments in prenylation methodology have expanded the scope of substrates and improved the efficiency of these transformations. The use of prenylzinc reagents in tetrahydrofuran solvent provides an alternative approach that achieves high α-regioselectivity in the prenylation of chalcones. This methodology offers the advantage of proceeding under mild, additive-free conditions while maintaining excellent yields and regiocontrol [11].

The sigmatropic rearrangement strategy has proven broadly applicable to the synthesis of various prenylated natural products. The methodology is particularly valuable for accessing substitution patterns that would be difficult to achieve through direct aromatic substitution reactions. The mild reaction conditions and high functional group tolerance make this approach compatible with complex, highly functionalized substrates [17] [18] [12].

Late-Stage Functionalization and Protecting Group Management

The successful synthesis of complex natural products like kuwanon J requires careful orchestration of protecting group strategies and late-stage functionalization techniques. The polyphenolic nature of kuwanon J, with its multiple hydroxyl groups distributed across the molecular framework, presents significant challenges for selective manipulation and global deprotection [2] [19] [20] [21].

The protecting group strategy employed in kuwanon J synthesis was developed through systematic evaluation of various options including methyl, methoxymethyl (MOM), methylthiomethyl (MTM), and acetyl groups. Each protecting group was assessed based on several criteria: ease of installation, stability under reaction conditions, compatibility with subsequent transformations, and efficiency of removal under mild conditions [2] [22] [23].

| Protecting Group | Installation | Stability | Removal Conditions | Compatibility |

|---|---|---|---|---|

| Methyl (Me) | CH₃I/K₂CO₃ | High stability | BBr₃, -78°C | Poor |

| MOM | MOMCl/DIPEA | Base stable, acid labile | 3 M HCl, MeOH | Good |

| MTM | MTMCl/DIPEA | Base stable, acid labile | Hg²⁺ or mild acid | Moderate |

| Acetyl (Ac) | Ac₂O/pyridine | Acid stable, base labile | K₂CO₃, MeOH/H₂O | Excellent |

The acetyl protecting group emerged as the optimal choice for several reasons. First, acetyl groups can be installed efficiently under mild conditions using acetic anhydride and pyridine in dichloromethane. Second, they exhibit excellent stability throughout the multi-step synthetic sequence, remaining intact during both the Schenck ene reaction and the asymmetric Diels-Alder cycloaddition. Most importantly, acetyl groups can be removed under exceptionally mild basic conditions using potassium carbonate in methanol-water mixtures at room temperature [2] [24].

The global deprotection strategy represents a critical late-stage transformation that must proceed with complete selectivity to avoid degradation of the sensitive natural product framework. The optimized conditions employ potassium carbonate (K₂CO₃) in a 10:1 methanol-water mixture at room temperature for 1 hour. Under these conditions, all acetyl groups are cleanly removed to afford the natural product in 70% yield without detectable side reactions or epimerization [2] [25] [26].

Late-stage functionalization techniques have become increasingly important in natural product synthesis, offering opportunities to introduce structural modifications and prepare analogs for biological evaluation. The kuwanon J synthesis incorporates several late-stage functionalization elements, including the regioselective Schenck ene reaction for diene generation and the selective dehydration of tertiary allylic alcohols [19] [20] [27].

The Schenck ene reaction represents a particularly elegant example of late-stage functionalization, enabling the conversion of prenyl side chains into the reactive diene components required for Diels-Alder cycloaddition. This transformation is carried out under photochemical conditions using singlet oxygen generated in situ from molecular oxygen and appropriate photosensitizers [28] [29] [30].

| Entry | Photosensitizer | Solvent | Time (h) | Yield (%) | Selectivity (3°:2°) |

|---|---|---|---|---|---|

| 1 | TPP | CH₂Cl₂ | 3 | 71 | 2.0:1 |

| 6 | Rose bengal | MeOH | 3 | 73 | 4.3:1 |

| 8 | [Ru(bpy)₃Cl₂·6H₂O] | MeOH | 26 | 62 | 8.0:1 |

The development of a ruthenium-catalyzed visible-light-mediated Schenck ene reaction represents a significant methodological advancement. Using [Ru(bpy)₃Cl₂·6H₂O] as the photocatalyst and methanol as solvent, the reaction achieves unprecedented regioselectivity (8.0:1) favoring the tertiary allylic alcohol product. This breakthrough eliminates the need for harsh UV irradiation and provides superior selectivity compared to traditional photosensitizers [2] [29].

The late-stage dehydration of tertiary allylic alcohols to generate the requisite diene substrates employs thionyl chloride (SOCl₂) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dichloromethane. This transformation proceeds efficiently at low temperature (-78°C to room temperature) and provides the conjugated diene in 75% yield. The mild conditions are essential to prevent decomposition of the sensitive polyphenolic framework [2].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Dates

Explore Compound Types